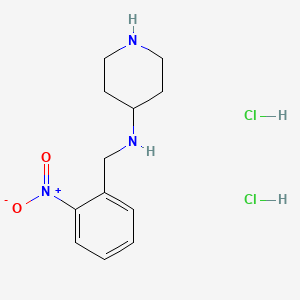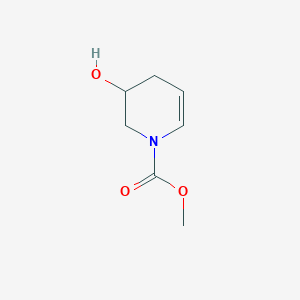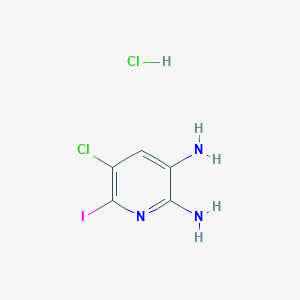![molecular formula C16H27N3O4 B2516751 Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate CAS No. 2361806-35-9](/img/structure/B2516751.png)
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate exerts its therapeutic effects by selectively inhibiting BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the immune response. By inhibiting BTK, this compound can block the activation of B cells and prevent the proliferation of cancerous B cells, leading to the suppression of tumor growth and the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on BTK, with minimal off-target effects. This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the suppression of B cell activation and proliferation. This compound has also been shown to induce apoptosis in cancerous B cells, leading to the suppression of tumor growth. In addition, this compound has been shown to have anti-inflammatory effects, leading to the suppression of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has several advantages for use in laboratory experiments. This compound has high potency and selectivity for BTK, making it a useful tool for studying B cell signaling pathways. This compound has also been shown to have low toxicity and minimal off-target effects, making it a safe and reliable tool for use in laboratory experiments. However, this compound has some limitations for use in laboratory experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate. One potential direction is the development of combination therapies that include this compound and other targeted therapies for the treatment of B cell malignancies. Another potential direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential therapeutic applications in other diseases.
Métodos De Síntesis
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the preparation of tert-butyl N-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate, which is then reacted with a coupling reagent to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate has been extensively studied in preclinical and clinical trials for its therapeutic potential in various diseases. In preclinical studies, this compound has demonstrated significant anti-tumor activity in B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-5-13(20)17-9-8-14(21)19-10-6-7-12(11-19)18-15(22)23-16(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOGYWUSYCIYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)


![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)




![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)